5-Methoxy-2,3,4-trifluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,3,4-trifluorobenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and trifluoromethyl groups. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2,3,4-trifluorobenzoyl chloride typically involves the chlorination of 5-Methoxy-2,3,4-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion to the desired benzoyl chloride derivative .
Analyse Chemischer Reaktionen
5-Methoxy-2,3,4-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Methoxy-2,3,4-trifluorobenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and acidic or basic aqueous solutions for hydrolysis .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,3,4-trifluorobenzoyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antimicrobial agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: This compound is employed in the preparation of advanced materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,3,4-trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2,3,4-trifluorobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
2,3,4-Trifluorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.
3,4,5-Trifluorobenzoyl chloride: Another trifluorinated benzoyl chloride with different substitution, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in pharmaceuticals and material science.
Eigenschaften
Molekularformel |
C8H4ClF3O2 |
---|---|
Molekulargewicht |
224.56 g/mol |
IUPAC-Name |
2,3,4-trifluoro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H4ClF3O2/c1-14-4-2-3(8(9)13)5(10)7(12)6(4)11/h2H,1H3 |
InChI-Schlüssel |
IRRCNIFBIKZTNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.